D-Fructose-1,2-13C2
Description
Properties
Molecular Formula |
C₄¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Synonyms |
Advantose FS 95-1,2-13C2; D-(-)-Fructose-1,2-13C2; D-(-)-Levulose-1,2-13C2; D-Arabino-2-hexulose-1,2-13C2; Fructose-1,2-13C2; Fruit Sugar-1,2-13C2; Fujifructo L 95-1,2-13C2; Furucton-1,2-13C2; Hi-Fructo 970-1,2-13C2; Krystar-1,2-13C2; Krystar 300-1,2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Positional Labeling Effects : The ¹³C labeling pattern significantly impacts metabolic outcomes. For example, D-Fructose-1,2-¹³C₂ is more effective than D-Fructose-6-¹³C for tracing glycolysis, as its labeling directly maps to pyruvate and alanine via triose phosphates .
- Enzymatic Discrimination : Phosphoglucoisomerase exhibits isotopic discrimination between C1 and C2 of fructose-6-phosphate, altering metabolic flux ratios .
Comparison with Labeled Glucose Analogs
D-Glucose-1,2-¹³C₂ (CAS 138079-87-5) is structurally analogous but differs in metabolic fate:
Research Insights :
- In pancreatic tumor studies, D-Glucose-1,2-¹³C₂ revealed nonoxidative PPP activity, while D-Fructose-1,2-¹³C₂ highlighted glycolytic flux .
- Both compounds produce M+2 isotopologues in alanine, but their labeling patterns distinguish glycolysis from the Entner-Doudoroff pathway .
Phosphorylated Fructose Derivatives
Phosphorylated forms of fructose, such as D-Fructose-1,6-bisphosphate (FBP), exhibit distinct biochemical roles:
Contrast with D-Fructose-1,2-¹³C₂ :
- FBP derivatives are metabolically inert as sole carbon sources but critical as signaling molecules .
- D-Fructose-1,2-¹³C₂ directly participates in central carbon metabolism, unlike phosphorylated forms .
Other Isotopically Labeled Sugars
Smaller sugars like DL-Glyceraldehyde-1,2-¹³C₂ (C₃H₆O₃) serve complementary roles:
| Compound | Labeling Pattern | Applications |
|---|---|---|
| DL-Glyceraldehyde-1,2-¹³C₂ | C1, C2 | NMR studies of triose phosphate isomerization |
| D-Fructose-1,2-¹³C₂ | C1, C2 | Tracing hexose-to-triose conversions |
Key Difference :
- Glyceraldehyde labels simplify NMR analysis of short pathways, while fructose labels provide insights into complex networks like lipid biosynthesis .
Research Findings and Data Tables
Metabolic Flux Analysis (Selected Data)
Isotopic Discrimination in Enzymes
| Enzyme | Substrate | Discrimination Factor | Implication |
|---|---|---|---|
| Phosphoglucoisomerase | D-Fructose-6-phosphate-1-¹³C | 7.01 ± 1.59 µM | C1 labeling reduces metabolic flux vs. C2 |
Preparation Methods
Precursor Selection and Labeling Strategy
The synthesis begins with ¹³C-enriched precursors such as [1-¹³C]pyruvate or [1-¹³C]L-alanine. These substrates are converted into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) through a series of enzymatic reactions catalyzed by pyruvate carboxylase and aldolase. The symmetric labeling of triose phosphates ensures that the resulting fructose-1,6-bisphosphate carries ¹³C at carbons 1 and 2.
Enzyme-Catalyzed Condensation
Rabbit muscle aldolase (RMA) catalyzes the condensation of G3P and DHAP into fructose-1,6-bisphosphate. This reaction is conducted in a "one-pot" incubation system containing NAD⁺, ATP, and cofactors to maintain enzymatic activity. The use of RMA ensures stereochemical precision, yielding fructose-1,6-bisphosphate with >95% isotopic incorporation at positions 1 and 2.
Dephosphorylation to Yield D-Fructose-1,2-¹³C₂
Fructose-1,6-bisphosphatase hydrolyzes the phosphate groups at positions 1 and 6, producing D-fructose-1,2-¹³C₂. The reaction is optimized at pH 7.4 and 37°C, with magnesium ions as cofactors. Final purification involves ion-exchange chromatography to remove residual phosphates and enzymes, achieving a purity of ≥98%.
Table 1: Enzymatic Synthesis Parameters for D-Fructose-1,2-¹³C₂
| Parameter | Value/Description | Source |
|---|---|---|
| Precursor | [1-¹³C]pyruvate or [1-¹³C]L-alanine | |
| Key Enzymes | Aldolase, fructose-1,6-bisphosphatase | |
| Reaction Yield | 65–75% (millimole scale) | |
| Isotopic Purity | 95–99% |
Analytical Characterization of D-Fructose-1,2-¹³C₂
Accurate verification of isotopic labeling and chemical structure is critical for applications in metabolic flux analysis. Gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold-standard techniques.
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS analysis involves derivatizing D-fructose-1,2-¹³C₂ into its methoxime-trimethylsilyl (MO-TMS) derivative to enhance volatility. The m/z ratios of key fragments (e.g., m/z 319 for [¹³C₂]fructose) confirm the position-specific labeling. A 30-meter DB-5MS column with helium carrier gas (1.2 mL/min) achieves baseline separation of fructose isotopomers.
¹³C NMR Spectroscopy
¹³C NMR provides direct evidence of ¹³C-¹³C coupling in D-fructose-1,2-¹³C₂. The doublet splitting (²J<sub>CC</sub> ≈ 55 Hz) between C1 and C2 in the anomeric region (δ 93–97 ppm) is pathognomonic for this isotopomer. Quantification of isotopic enrichment is performed by integrating satellite peaks relative to the central ¹²C signal.
Yield Optimization and Scalability Considerations
Scalability of enzymatic synthesis is limited by the cost of ¹³C precursors and enzyme stability. Recent innovations include:
-
Immobilized Enzyme Systems : Aldolase and phosphatase co-immobilized on silica nanoparticles retain >80% activity after 10 reaction cycles.
-
Precursor Recycling : Unlabeled pyruvate generated during fructose isolation is enzymatically converted back to [1-¹³C]pyruvate using ¹³C-bicarbonate and phosphoenolpyruvate carboxylase.
Applications in Metabolic Pathway Analysis
D-Fructose-1,2-¹³C₂ has been pivotal in elucidating fructose metabolism in adipocytes and hepatocytes. Key findings include:
-
Adipocyte Lipogenesis : Over 60% of ¹³C labels from fructose are incorporated into de novo synthesized fatty acids, primarily via acetyl-CoA carboxylase.
-
Hepatic Glycogen Synthesis : NMR studies reveal that 10–14% of hepatic glycogen derives from fructose through the indirect (gluconeogenic) pathway .
Q & A
Q. How does D-Fructose-1,2-13C2 enable precise tracking of fructose metabolism in cellular systems?
this compound is a stable isotope-labeled tracer that allows researchers to monitor metabolic flux via techniques like NMR or mass spectrometry. The 13C labeling at positions 1 and 2 enables detection of fructose-derived intermediates in pathways such as glycolysis, the pentose phosphate pathway, or lipogenesis. For example, in hepatocyte studies, labeled fructose can reveal carbon redistribution into lactate or acetyl-CoA, distinguishing oxidative vs. non-oxidative metabolism . Experimental protocols typically involve incubating cells with the tracer, quenching metabolism at specific timepoints, and analyzing isotopologue distributions .
Q. What synthetic methods are used to produce this compound, and how does isotopic purity impact experimental outcomes?
Synthesis often involves enzymatic or chemical incorporation of 13C into fructose precursors. For instance, aldolase-mediated reactions or reduction of labeled glyceraldehyde (e.g., DL-Glyceraldehyde-1,2-13C2) can yield position-specific 13C enrichment . Isotopic purity (>98%) is critical to avoid signal dilution in downstream analyses. Contaminants or incomplete labeling may skew flux calculations, particularly in sensitive applications like metabolic flux analysis (MFA) .
Q. How should researchers design experiments to dynamically track this compound utilization in vivo?
In vivo studies require careful dose calibration to match physiological fructose concentrations while ensuring detectable 13C enrichment. Time-course sampling of blood, tissues, or exhaled CO₂ (for oxidation studies) is combined with LC-MS/MS or GC-MS to quantify labeled metabolites. For pancreatic tumor models, dynamic metabolic profiling might involve infusing the tracer via cannulation and correlating isotopic enrichment with tumor growth rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in fructose metabolism data across studies using this compound?
Discrepancies often arise from differences in cell type, tracer concentration, or analytical methods. For example, hepatocytes may prioritize fructose conversion to glucose, while adipocytes favor lipogenesis. To address contradictions:
- Cross-validate results using complementary tracers (e.g., D-Fructose-4,5,6-13C3) to confirm pathway specificity .
- Use computational models (e.g., isotopomer network analysis) to reconcile flux data with enzyme kinetics .
- Standardize protocols for quenching, extraction, and instrument calibration to minimize technical variability .
Q. What are the limitations of using this compound for quantifying pathway flux in complex tissues?
Challenges include:
- Compartmentalization : Different cell types within a tissue (e.g., liver parenchymal vs. stromal cells) may metabolize fructose uniquely, requiring single-cell resolution techniques.
- Isotopic scrambling : 13C labels may redistribute via reversible reactions (e.g., transaldolase in the pentose phosphate pathway), complicating flux interpretation.
- Detection sensitivity : Low-abundance metabolites (e.g., fructose-1,6-bisphosphate) may require enrichment protocols or advanced MS/MS fragmentation .
Q. How does the position of 13C labeling in fructose (e.g., 1,2-13C2 vs. 4,5,6-13C3) influence metabolic pathway analysis?
Labeling at positions 1 and 2 is optimal for tracing early glycolysis (e.g., conversion to dihydroxyacetone phosphate). In contrast, 4,5,6-13C3 labels are better suited for studying fructolysis in tissues like the intestine, where fructose is metabolized via ketohexokinase . Combining multiple labeled forms can map cross-talk between pathways, such as gluconeogenesis and lipogenesis .
Q. Why do isotopic enrichment patterns of this compound vary between cell types, and how can this be addressed methodologically?
Variability stems from differences in transporter expression (e.g., GLUT5 in enterocytes vs. hepatocytes) or enzyme isoforms (e.g., hexokinase vs. ketohexokinase). To mitigate this:
Q. How can researchers distinguish between direct fructose metabolism and indirect effects via gut microbiota using this compound?
This requires gnotobiotic (germ-free) animal models or in vitro fermentation assays. In vivo, administer the tracer orally and compare isotopic enrichment in host tissues vs. microbial metabolites (e.g., short-chain fatty acids). Parallel experiments with antibiotics or microbiota-depleted models can isolate host-specific pathways .
Methodological Best Practices
Q. What controls are essential when using this compound in tracer experiments?
- Natural abundance controls : Use unlabeled fructose to correct for background 13C.
- Process controls : Include samples without cells/tissue to assess non-biological tracer degradation.
- Internal standards : Spike experiments with uniformly 13C-labeled metabolites (e.g., U-13C6-glucose) for instrument calibration .
Q. How should researchers handle data normalization and statistical analysis for 13C-labeling experiments?
Normalize isotopic enrichment to total metabolite pool sizes (e.g., via total ion counts in MS). Use multivariate statistics (e.g., PCA) to identify clusters of correlated isotopologues. For hypothesis testing, apply false-discovery-rate corrections to account for multiple comparisons in large metabolomics datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
